molecular formula C12H12O2 B12884979 [3-(Furan-2-yl)-2-methylphenyl]methanol CAS No. 89929-94-2

[3-(Furan-2-yl)-2-methylphenyl]methanol

Cat. No.: B12884979
CAS No.: 89929-94-2
M. Wt: 188.22 g/mol
InChI Key: HDUBPZGQLGOEFN-UHFFFAOYSA-N
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Description

[3-(Furan-2-yl)-2-methylphenyl]methanol is an organic compound that features a furan ring attached to a phenyl group with a methanol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Furan-2-yl)-2-methylphenyl]methanol typically involves the reaction of 2-methylphenylmagnesium bromide with furfural. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[3-(Furan-2-yl)-2-methylphenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Furan-2-yl)-2-methylphenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Furan-2-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Furan-2-yl)-2-methylphenyl]methanol is unique due to the presence of both a furan ring and a phenyl group with a methanol substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89929-94-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

[3-(furan-2-yl)-2-methylphenyl]methanol

InChI

InChI=1S/C12H12O2/c1-9-10(8-13)4-2-5-11(9)12-6-3-7-14-12/h2-7,13H,8H2,1H3

InChI Key

HDUBPZGQLGOEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CO2)CO

Origin of Product

United States

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